molecular formula C14H24N2O7 B1181033 endo,endo-2-Amino-3-bornanol CAS No. 1925-44-6

endo,endo-2-Amino-3-bornanol

Cat. No.: B1181033
CAS No.: 1925-44-6
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Nomenclature endo,endo-2-Amino-3-bornanol is a bicyclic monoterpenoid derivative with a norbornane framework (bicyclo[2.2.1]heptane). Its systematic IUPAC name is endo,endo-2-amino-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane. The compound features two stereospecific functional groups: an amino (–NH₂) group at the 2-position and a hydroxyl (–OH) group at the 3-position, both in the endo configuration relative to the bicyclic system . This stereochemistry is critical to its physicochemical properties and biological interactions, as endo substituents are oriented toward the concave face of the norbornane structure, influencing steric hindrance and hydrogen-bonding capabilities .

Properties

CAS No.

1925-44-6

Molecular Formula

C14H24N2O7

Synonyms

endo,endo-2-Amino-3-bornanol

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics

  • Molecular formula: C₁₀H₁₉NO
  • Molecular weight : 169.26 g/mol (calculated)
  • Functional groups : Primary amine, secondary alcohol
  • Stereochemistry : endo,endo configuration at positions 2 and 3

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with endo,endo-2-Amino-3-bornanol, including bicyclic frameworks, hydroxyl/amino groups, and stereochemical variations.

Borneol (endo-2-Bornanol)

Structure : C₁₀H₁₈O; bicyclo[2.2.1]heptane with a single endo-hydroxyl group at position 2 .
Key Differences :

  • Lacks the amino group at position 3.
  • Reduced polarity due to the absence of an amine, leading to lower water solubility.
  • Applications : Widely used in traditional medicine and as a flavoring agent due to its camphor-like aroma .
Property This compound Borneol
Molecular Formula C₁₀H₁₉NO C₁₀H₁₈O
Molecular Weight 169.26 g/mol 154.25 g/mol
Functional Groups –NH₂, –OH –OH
Water Solubility* Moderate (amine enhances polarity) Low (hydrophobic terpene)
Biological Role Potential CNS activity (inferred) Analgesic, anti-inflammatory

*Note: Solubility inferred from functional group chemistry .

endo-Fenchol (1,3,3-Trimethyl-2-norbornanol)

Structure: C₁₀H₁₈O; norbornane derivative with endo-hydroxyl at position 2 and methyl groups at positions 1, 3, and 3 . Key Differences:

  • Additional methyl groups increase hydrophobicity.
  • Applications : Used in fragrances and antimicrobial agents .
Property This compound endo-Fenchol
Substituents –NH₂, –OH, –CH₃ –OH, –CH₃ (×3)
Stereochemistry endo,endo endo-OH
Boiling Point* ~250–270°C (estimated) 201–203°C

*Boiling point estimated based on molecular weight and polarity .

exo-3 Derivatives (e.g., exo-3-Hydroxynorbornane)

Structure : Bicyclo[2.2.1]heptane with exo-hydroxyl group at position 3 .
Key Differences :

  • exo configuration places the hydroxyl group on the convex face, reducing steric shielding and altering reactivity.
Property This compound exo-3-Hydroxynorbornane
Stereochemical Impact Enhanced intramolecular H-bonding Increased exposure to reagents
Reactivity Stabilized by endo NH₂/OH More reactive due to exo OH

Structural and Functional Implications

Stereochemical Influence

The endo,endo configuration in the target compound creates a sterically crowded environment, which may hinder electrophilic attacks but stabilize transition states in asymmetric catalysis . In contrast, exo isomers (e.g., exo-3-hydroxynorbornane) exhibit greater accessibility for reactions but lower thermal stability .

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